molecular formula C15H11FN2O2S B11495238 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B11495238
M. Wt: 302.3 g/mol
InChI Key: KFMXAKKMDGEOOB-UHFFFAOYSA-N
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Description

N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 2nd position of the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor.

    Methoxybenzamide Formation: The methoxy group is introduced via nucleophilic substitution reactions using methoxy-containing reagents.

Industrial Production Methods

Industrial production methods for N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Methoxy-containing reagents, nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, while the methoxy group influences its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Fluoro-13-benzothiazol-2-yl)-N-methylglycine
  • Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
  • 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the specific combination of the fluorine atom and methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H11FN2O2S/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19)

InChI Key

KFMXAKKMDGEOOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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